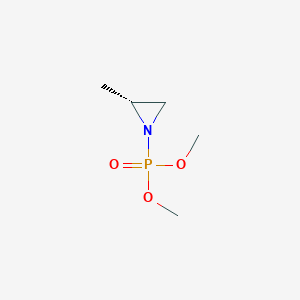
(2R)-1-Dimethoxyphosphoryl-2-methylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-Dimethoxyphosphoryl-2-methylaziridin ist eine organische Verbindung, die zur Klasse der Aziridine gehört, dreigliedrigen stickstoffhaltigen Heterocyclen. Diese Verbindung zeichnet sich durch das Vorhandensein einer Dimethoxyphosphorylgruppe und einer Methylgruppe aus, die an den Aziridinring gebunden sind. Aziridine sind bekannt für ihre hohe Reaktivität aufgrund der Ringspannung im dreigliedrigen Ring, was sie zu wertvollen Zwischenprodukten in der organischen Synthese macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R)-1-Dimethoxyphosphoryl-2-methylaziridin beinhaltet typischerweise die Reaktion eines geeigneten Vorläufers mit einem Phosphorylierungsmittel. Eine gängige Methode ist die Reaktion von (2R)-2-Methylaziridin mit Dimethylphosphit unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei niedrigen Temperaturen durchgeführt, um die Reaktivität und Ausbeute des Produkts zu kontrollieren.
Industrielle Produktionsverfahren
Die industrielle Produktion von (2R)-1-Dimethoxyphosphoryl-2-methylaziridin kann kontinuierliche Durchflussverfahren beinhalten, um eine konstante Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können den Produktionsprozess optimieren. Darüber hinaus werden Reinigungsverfahren wie Destillation oder Chromatographie eingesetzt, um das gewünschte Produkt aus Reaktionsgemischen zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2R)-1-Dimethoxyphosphoryl-2-methylaziridin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oder Phosphaten oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Derivaten führen.
Substitution: Nucleophile Substitutionsreaktionen können am Aziridinring auftreten, was zur Bildung von substituierten Aziridinen oder anderen Heterocyclen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, Kaliumpermanganat und Ozon.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine, Alkohole oder Thiole können in Substitutionsreaktionen verwendet werden, oft unter basischen oder sauren Bedingungen, um die Reaktion zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise durch Oxidation Phosphate entstehen, während Reduktion zu Aminen führen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Aziridinen oder anderen stickstoffhaltigen Heterocyclen führen.
Wissenschaftliche Forschungsanwendungen
(2R)-1-Dimethoxyphosphoryl-2-methylaziridin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Baustein für die Herstellung verschiedener Heterocyclen verwendet.
Biologie: Die Reaktivität der Verbindung macht sie nützlich für die Untersuchung von Enzymmmechanismen und als Sonde für die Untersuchung biologischer Pfade, die stickstoffhaltige Verbindungen beinhalten.
Industrie: Einsatz bei der Produktion von Spezialchemikalien, Agrochemikalien und Materialwissenschaften für die Entwicklung neuer Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von (2R)-1-Dimethoxyphosphoryl-2-methylaziridin beinhaltet seine hohe Reaktivität aufgrund der Ringspannung im Aziridinring. Diese Spannung macht die Verbindung anfällig für nucleophile Angriffe, was zu Ringöffnungsreaktionen führt, die stabilere Produkte bilden. Die Dimethoxyphosphorylgruppe kann auch an verschiedenen chemischen Umwandlungen teilnehmen, was die Vielseitigkeit der Verbindung in synthetischen Anwendungen weiter erhöht.
Wirkmechanismus
The mechanism of action of (2R)-1-Dimethoxyphosphoryl-2-methylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products. The dimethoxyphosphoryl group can also participate in various chemical transformations, further enhancing the compound’s versatility in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2S)-1-Dimethoxyphosphoryl-2-methylaziridin: Das Enantiomer der Verbindung mit ähnlicher Reaktivität, aber unterschiedlicher Stereochemie.
1-Dimethoxyphosphoryl-2-ethylaziridin: Eine ähnliche Verbindung mit einer Ethylgruppe anstelle einer Methylgruppe, die ihre Reaktivität und Anwendungen beeinflusst.
1-Dimethoxyphosphoryl-2-phenylaziridin: Enthält eine Phenylgruppe, die die Stabilität und Reaktivität der Verbindung beeinflussen kann.
Einzigartigkeit
(2R)-1-Dimethoxyphosphoryl-2-methylaziridin ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins der Dimethoxyphosphorylgruppe einzigartig. Diese Kombination verleiht eine eindeutige Reaktivität und macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Anwendungen in mehreren Bereichen unterstreichen seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C5H12NO3P |
|---|---|
Molekulargewicht |
165.13 g/mol |
IUPAC-Name |
(2R)-1-dimethoxyphosphoryl-2-methylaziridine |
InChI |
InChI=1S/C5H12NO3P/c1-5-4-6(5)10(7,8-2)9-3/h5H,4H2,1-3H3/t5-,6?/m1/s1 |
InChI-Schlüssel |
UILSPYZYUOXRPW-LWOQYNTDSA-N |
Isomerische SMILES |
C[C@@H]1CN1P(=O)(OC)OC |
Kanonische SMILES |
CC1CN1P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


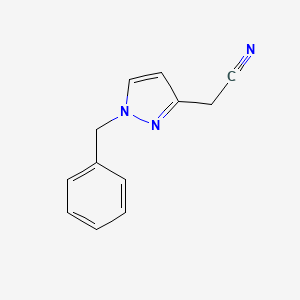
![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
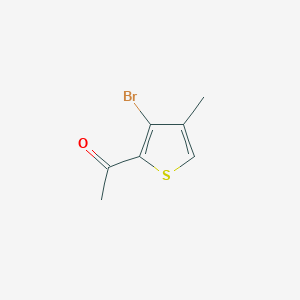
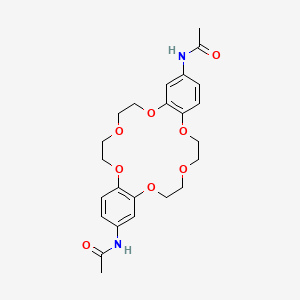

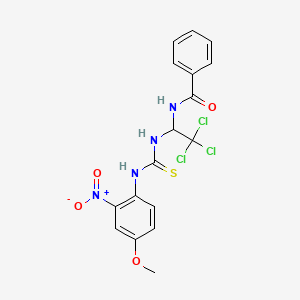
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
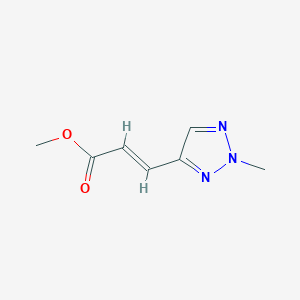

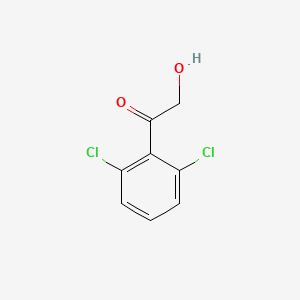
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
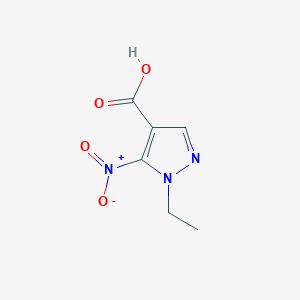

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
